

# Synthesis of HIV-1 reverse transcriptase inhibitors using pyridine diamines

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## Compound of Interest

**Compound Name:** *N2-Cyclopropyl-4-methyl-2,3-pyridinediamine*

**CAS No.:** 284686-18-6

**Cat. No.:** B141996

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## Introduction & Mechanism of Action

**1.1 Executive Summary** This guide details the synthesis, purification, and biological characterization of Diarylpyridine (DAPYr) derivatives, a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike nucleoside inhibitors (NRTIs) that target the catalytic site, these pyridine diamine analogues bind to the hydrophobic Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT). This binding induces a conformational change that locks the enzyme's "thumb" subdomain in a hyperextended position, allosterically inhibiting DNA polymerization.

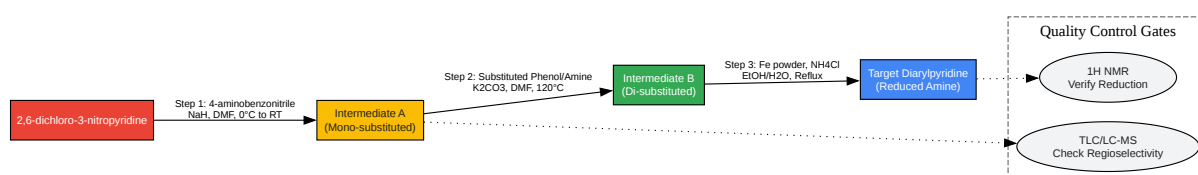
**1.2 Strategic Significance** Diarylpyridines are bioisosteres of the FDA-approved diarylpyrimidines (e.g., Etravirine, Rilpivirine). The pyridine core offers distinct solubility profiles and vectoral positioning of the "wings," allowing these molecules to maintain potency against drug-resistant mutants (e.g., K103N, Y181C) by exploiting the "torsional flexibility" or "wiggling" of the inhibitor within the binding pocket.

## Chemical Synthesis Protocol

2.1 Retrosynthetic Analysis The synthesis relies on sequential Nucleophilic Aromatic Substitution (

) reactions on a 2,6-dichloro-3-nitropyridine core. The electron-withdrawing nitro group at the C3 position activates the C2 and C6 positions for nucleophilic attack.

## 2.2 Workflow Diagram



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Caption: Sequential

and reduction pathway for Diarylpyridine synthesis.

## 2.3 Detailed Experimental Procedure

Step 1: Synthesis of the "Left Wing" (Intermediate A) Target: 4-((6-chloro-3-nitropyridin-2-yl)amino)benzotrile[1]

- Reagents: 2,6-dichloro-3-nitropyridine (1.0 eq), 4-aminobenzonitrile (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Anhydrous DMF.
- Protocol:
  - Dissolve 4-aminobenzonitrile in anhydrous DMF under atmosphere. Cool to 0°C.

- Add NaH portion-wise. Stir for 30 min to generate the anilide anion.
- Add 2,6-dichloro-3-nitropyridine dissolved in DMF dropwise.
- Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
- Quench: Pour into ice-water. The precipitate is filtered, washed with water, and dried.
- Critical Note: The C2 position is more reactive due to the ortho-nitro effect and steric considerations. Verify regioselectivity by NMR (C2-substitution is preferred over C6).

Step 2: Introduction of the "Right Wing" (Intermediate B) Target: 4-((6-(substituted-phenoxy)-3-nitropyridin-2-yl)amino)benzonitrile

- Reagents: Intermediate A (1.0 eq), Substituted Phenol (e.g., 2,4,6-trimethylphenol) (1.2 eq), (2.0 eq), DMF.
- Protocol:
  - Suspend Intermediate A, the phenol, and in DMF.
  - Heat to 100–120°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
  - Workup: Cool to RT, pour into water. Extract with Ethyl Acetate ( ).
  - Wash organics with brine, dry over , and concentrate.
  - Purification: Silica gel column chromatography. Elute with Hexane/EtOAc gradient.

Step 3: Nitro Reduction to Final Amine Target: 3-amino-diarylpyridine derivative[1]

- Reagents: Intermediate B, Iron powder (5.0 eq),

(5.0 eq), Ethanol/Water (4:1).

- Protocol:
  - Dissolve Intermediate B in EtOH/Water. Add Fe powder and .
  - Reflux (80°C) for 2–4 hours.
  - Filtration: Filter hot through a Celite pad to remove iron residues. Wash pad with hot ethanol.
  - Concentrate filtrate. Recrystallize from Ethanol or purify via HPLC if necessary.
  - Validation: Disappearance of nitro peaks in IR/NMR; appearance of signal in NMR (~5.0 ppm).

## Analytical Characterization

3.1 Purity Requirements For biological assays, compounds must meet >95% purity.

Technique	Parameter	Acceptance Criteria
HPLC	Purity	>95% (UV @ 254 nm)
<sup>1</sup> H NMR	Structure	Integration of aromatic protons matches theoretical count.
HRMS	Identity	Mass error < 5 ppm.
Solubility	Assay Prep	Soluble in DMSO at 10 mM (stock).

## Biological Evaluation: HIV-1 RT Inhibition Assay

4.1 Principle This assay measures the incorporation of Digoxigenin-labeled dUTP into a DNA strand synthesized by Recombinant HIV-1 RT on a poly(A) template.

## 4.2 Reagents

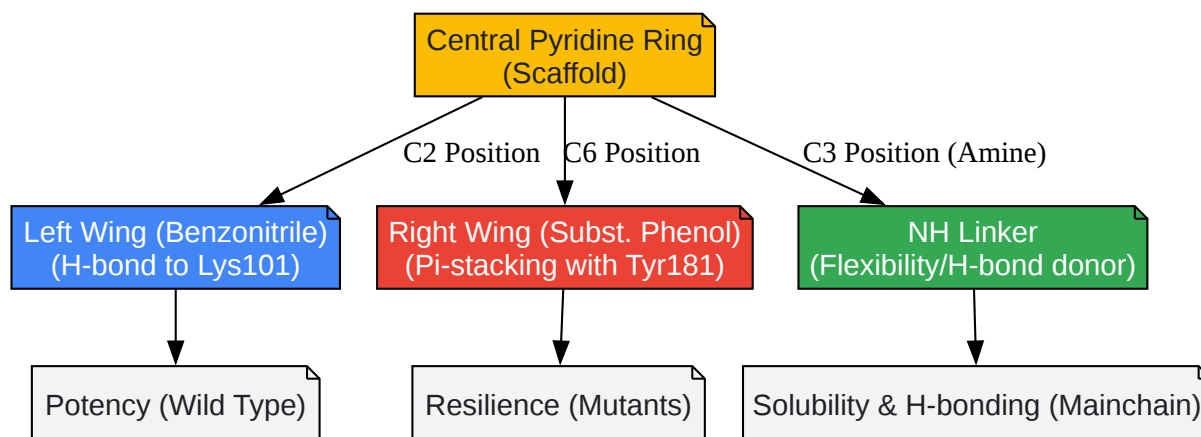
- Enzyme: Recombinant HIV-1 Reverse Transcriptase (1 U/ $\mu$ L).
- Template/Primer: Poly(A) · Oligo(dT)15.[2]
- Nucleotides: Biotin-dUTP, Digoxigenin-dUTP, dTTP.
- Detection: Anti-Digoxigenin-Peroxidase (POD) antibody + ABTS substrate.

## 4.3 Protocol Steps

- Preparation: Dilute synthesized inhibitors in DMSO (Serial dilutions: 10  $\mu$ M to 0.1 nM). Final DMSO concentration in well must be <1%. [3]
- Incubation: Add 20  $\mu$ L of inhibitor + 20  $\mu$ L of Enzyme mixture to a streptavidin-coated microplate. Incubate 30 min at 37°C (Pre-incubation allows inhibitor binding).
- Reaction Start: Add 20  $\mu$ L of Reaction Mix (Template/Primer + dNTPs).
- Elongation: Incubate 1 hour at 37°C.
- Detection:
  - Wash plate  
with Wash Buffer.
  - Add Anti-Dig-POD antibody (200 mU/mL). Incubate 1 hour.
  - Add ABTS substrate.[4] Read Absorbance at 405 nm ( ).[3]
- Data Analysis: Calculate % Inhibition:  
Fit data to a sigmoidal dose-response curve to determine

## Structure-Activity Relationship (SAR) Logic

The efficacy of pyridine diamines relies on specific interactions within the NNIBP.



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Caption: SAR map highlighting functional zones of the Diarylpyridine inhibitor.

- Left Wing (A-Ring): A para-cyano group is critical for forming a hydrogen bond with the backbone of Lys101.
- Right Wing (C-Ring): Steric bulk here (e.g., methyl groups) induces a "propeller" conformation, enhancing stacking with Tyr181 and Tyr188.
- NH Linkers: Provide the "torsional flexibility" required to accommodate mutations like K103N (where a bulky asparagine replaces lysine, requiring the inhibitor to wiggle to avoid steric clash).

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